molecular formula C14H20N2O2 B14911392 3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide

3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide

Cat. No.: B14911392
M. Wt: 248.32 g/mol
InChI Key: PNWTZAXYOLQXJM-UHFFFAOYSA-N
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Description

3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide typically involves the reaction of 4-hydroxypiperidine with N-phenylpropanamide under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group of 4-hydroxypiperidine, followed by the addition of N-phenylpropanamide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3-(4-hydroxypiperidin-1-yl)-N-phenylpropanamide

InChI

InChI=1S/C14H20N2O2/c17-13-6-9-16(10-7-13)11-8-14(18)15-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18)

InChI Key

PNWTZAXYOLQXJM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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